(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride exact mass and molecular weight
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride exact mass and molecular weight
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride
Executive Summary
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride is a highly specialized electrophilic building block widely utilized in medicinal chemistry and drug development. Featuring the well-characterized 6-methoxynaphthyl pharmacophore—a motif central to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen—this intermediate allows researchers to append a lipophilic, fluorescent, and biologically active scaffold onto diverse amine or alcohol nucleophiles. This whitepaper provides an in-depth analysis of its exact mass and molecular weight, elucidates the mechanistic causality of its reactivity, and establishes self-validating protocols for its application in sulfonamide synthesis.
Physicochemical Profiling & Mass Spectrometry Data
In drug development, distinguishing between Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is critical for accurate analytical characterization.
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Molecular Weight is the weighted average mass of all isotopes of each element present in the molecule. It is used for macroscopic stoichiometric calculations when weighing reagents for synthesis.
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Exact Mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 35Cl , 16O , 32S ). This value is essential for High-Resolution Mass Spectrometry (HRMS) to verify elemental composition and detect trace impurities.
For (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride, the presence of a chlorine atom dictates a characteristic isotopic signature, which serves as an intrinsic diagnostic tool during mass spectrometry.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Computational Derivation / Notes |
| Chemical Formula | C12H11ClO3S | Naphthyl core + Methoxy + Methanesulfonyl Chloride |
| CAS Registry Number | 2089964-28-1 | Verified standard registry[1] |
| Molecular Weight | 270.73 g/mol | Based on standard atomic weights[2] |
| Exact Mass | 270.0117 Da | Calculated using 12C , 1H , 35Cl , 16O , 32S |
| Isotopic Signature | 3:1 Ratio (M : M+2) | Driven by natural abundance of 35Cl (75.8%) and 37Cl (24.2%) |
Mechanistic Chemistry & Reactivity
The utility of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride stems from the highly electrophilic sulfur center of the sulfonyl chloride group. The primary reaction pathway utilized in drug discovery is the formation of sulfonamides via nucleophilic attack by primary or secondary amines[3].
The solvolysis and hydrolysis of sulfonyl chlorides generally proceed via a bimolecular ( SN2 ) mechanism, where the nucleophile attacks the sulfur atom, forming a transient tetrahedral intermediate before the expulsion of the chloride leaving group[4]. Because water can act as a competing nucleophile, sulfonyl chlorides are highly susceptible to hydrolysis, converting into unreactive sulfonic acids[5]. This mechanistic reality dictates the absolute necessity for anhydrous conditions during synthesis.
Mechanism of sulfonamide formation via nucleophilic attack and chloride elimination.
Experimental Workflows: Self-Validating Protocols
To synthesize sulfonamide derivatives using (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride, the following protocol is engineered to maximize yield while suppressing hydrolysis and di-sulfonylation side reactions.
Protocol: Anhydrous Sulfonylation of Primary Amines
Objective: Chemoselective formation of a mono-sulfonamide.
Step-by-Step Methodology & Causality:
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Preparation of the Amine Solution: Dissolve the primary amine (1.0 equiv) in anhydrous Dichloromethane (DCM).
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Causality: Anhydrous DCM prevents the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid[3].
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Addition of the Base: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (1.5 - 2.0 equiv) to the solution.
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Causality: The reaction generates stoichiometric HCl. Without a base, HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction[3].
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Temperature Control: Cool the reaction flask to 0 °C using an ice bath.
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Causality: Sulfonylation is highly exothermic. Localized heating can drive the formation of di-sulfonylated byproducts and accelerate trace hydrolysis[6].
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Electrophile Addition: Dissolve (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes[3].
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Causality: Dropwise addition maintains a low concentration of the electrophile, kinetically favoring mono-sulfonylation over poly-substitution.
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Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via LC-MS.
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Self-Validation Check: The starting sulfonyl chloride exhibits a distinct 3:1 isotopic cluster at its exact mass due to the chlorine atom. The successful formation of the sulfonamide is validated by the disappearance of this 3:1 cluster, replaced by the monoisotopic mass of the product (which lacks chlorine).
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Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step-by-step experimental workflow for sulfonamide synthesis and isolation.
Analytical Characterization Considerations
When analyzing the synthesized sulfonamides or the parent (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride via Mass Spectrometry (ESI-MS), researchers should anticipate specific fragmentation pathways. The most common fragmentation event under collision-induced dissociation (CID) is the cleavage of the C-S bond, resulting in the loss of sulfur dioxide ( SO2 , neutral loss of 64 Da). Additionally, the highly conjugated 6-methoxynaphthyl system is strongly UV-active and inherently fluorescent, making Thin-Layer Chromatography (TLC) under 254 nm and 365 nm light an excellent, rapid qualitative monitoring tool alongside LC-MS.
References[1] BLD Pharmatech. "(4-Hydroxyphenyl)methanesulfonyl chloride & Related Compounds (CAS: 2089964-28-1)". bldpharm.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx4axVbsw0VXtUro7oeXTM8iAaNSppZAc9Qtyzd92dMelOqf6jasFkq_VH5_k0VWfNq0d8921J_cdRI2uW2BueM1XjkChwDPd4rYZWo9YIBB07a5zqzhjtLlq4ihWubFOLbrQPlGjNAJXVcZSOpw==[2] Bide Pharmatech. "(2-Methoxynaphthalen-1-yl)methanesulfonyl chloride". bidepharm.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyh0B2UEIchKSJ-zzv0dGQ80XcI6C7nXEn-54QBfek_YrzGSvs-Yu8uCo1DeiPMP3JluSwZ_-c6U3DAcLWj-UR7tZEAlIjjq59qVl1uSbY_6dAg1zZAyqw89UVxhMWiCX55xYrhs41tVuPLYpinPo=[3] BenchChem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines". benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw9Qdq16suQWakoJEy5Hn6_bxxV1gVKl8zkjQmnpXgMvdzQAAarFzBhPhg9pFhjFcJ8UFktjtz6IOxtEqLpYea6J6N7v1oQVVohbpymZnqKK53JIR-vdXwGPcOfulmIbI6gYKxkS0CH7bgBj-Dxe7XoUJcV1-t58w4jZHroiY9CmVYAH-NDCOT0TOzdMA2GTB0uNcr6WswflYsa1S75Ts=[5] Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions". OSTI.GOV. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXSGV4yUPLTtI4Y_Kst6rvAY3Ke4gC70f18xtjTOf7DaFgdsA4lUeoopZ7yGwldTH-XZesURUzml7xNZqn4M3AwpzPn8Nw-AgDk-bWhO7etLVfTAUeKZH0E6ceNe5h[4] MDPI. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride". mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvL-wYgrjf32IZ9YzB2NYM5oF2PtqOzxDcqgjgS8duM2hVq_lf-fAoOL5vYVjkWK4c0g3jcLU4HyARhUGbCzV5A5o_TKjqUrRvJYtDMHUtvX9uv0vV8zBx0jMKNHafVCVB3cs=
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